9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane
Description
Properties
IUPAC Name |
9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)12-9-3-4-10(12)7-11-6-5-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMKPCDXITDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of a Lewis acid . This reaction forms the bicyclic structure in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, along with the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The nitrogen atoms in the bicyclic framework can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the bicyclic compound, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the design of biologically active molecules. Its bicyclic structure can be used to create molecules with specific biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance.
Mechanism of Action
The mechanism of action of 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic framework can form coordination complexes with metal ions, which can catalyze various chemical reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Diazabicyclo Compounds
Structural and Pharmacological Comparisons
The biological activity of diazabicyclo compounds is highly dependent on their ring size, nitrogen positioning, and substituents. Below is a comparative analysis:
Table 1: Key Comparisons of Diazabicyclo Compounds
Mechanistic Insights
- Ring Size and Conformation: The [4.2.1] system in this compound provides optimal spatial arrangement for orexin receptor binding, while smaller systems (e.g., [2.2.1]) favor antibacterial activity via DNA gyrase inhibition . Larger rings (e.g., [3.3.1]) accommodate bulky substituents for anesthetic effects but reduce CNS penetration .
- Substituent Effects: The isopropyl group enhances lipophilicity and bioavailability, critical for CNS-targeting compounds . Chloroacetyl derivatives (e.g., 3-(chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane) show higher toxicity (GHS Category 2), highlighting the impact of functional groups on safety profiles .
- Synthetic Accessibility: Enantioselective synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane via crystallization-induced diastereomer transformation (CIDT) ensures scalability for pharmaceutical use . Comparatively, 3,7-diazabicyclo[3.3.1]nonanes require complex cyclodextrin complexes to enhance solubility .
Biological Activity
9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound notable for its unique structural features, including the incorporation of two nitrogen atoms within its framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 178.28 g/mol. Its structure can be described as follows:
- Bicyclic Framework : The compound consists of a bicyclic system that includes two nitrogen atoms.
- Functional Groups : The presence of propan-2-yl groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 1-methoxycarbonyl-2,5-dimethoxypyrrolidine with 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene in the presence of Lewis acids.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:
- Orexin Receptor Antagonism : Research indicates that derivatives of this compound can act as potent dual orexin receptor antagonists, which are crucial in regulating sleep and arousal states. These antagonists have shown promise in promoting sleep and could serve as therapeutic agents for insomnia .
- Nicotinic Acetylcholine Receptor Agonism : Variants such as N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide exhibit significant agonistic activity at the α7 nicotinic acetylcholine receptor (nAChR), leading to various biological effects including anti-inflammatory and cognitive enhancement properties.
Study on Orexin Receptor Antagonists
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of constrained diazepanes featuring the 3,9-diazabicyclo[4.2.1]nonane core. These compounds demonstrated good oral bioavailability and sleep-promoting activity in rat EEG models, suggesting their potential utility in treating sleep disorders .
Cognitive Enhancement Research
Another investigation focused on N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane derivatives showed promising results in enhancing cognitive functions in animal models. The study indicated that these compounds could modulate neurotransmitter systems involved in learning and memory processes.
Comparative Biological Activity Table
Applications in Medicinal Chemistry
The unique structural properties of this compound make it an attractive candidate for drug development:
- Pharmacophore Development : Its bicyclic structure allows for modifications that can enhance selectivity and efficacy against specific biological targets.
- Potential Therapeutics : Given its activity as an orexin receptor antagonist and nAChR agonist, this compound has potential applications in treating sleep disorders and cognitive impairments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclization of precursor amines. For example, a related bicyclic amine (9-methyl-3,9-diazabicyclo[4.2.1]nonane) was synthesized by reacting 9-methyl-4-oxo derivatives with benzaldehyde in absolute alcohol under reflux, followed by purification via column chromatography . Key variables include solvent polarity (e.g., ethanol vs. chloroform), acid catalysts (glacial acetic acid), and reaction time. Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can stereochemical configurations of this compound derivatives be resolved experimentally?
- Methodological Answer : Chiral resolution techniques such as chiral HPLC or diastereomeric salt formation (e.g., using tartaric acid) are effective. X-ray crystallography of intermediates (e.g., tert-butyl carboxylate derivatives) provides definitive stereochemical assignments . For dynamic systems, variable-temperature NMR can distinguish enantiomeric conformers .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. Aromatic protons in benzaldehyde-derived analogs show distinct shifts at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 225.2 for a methyl-substituted analog) .
- IR Spectroscopy : Stretching frequencies for secondary amines (3300–3500 cm) and carbonyl groups (1650–1750 cm^{-1) are diagnostic .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation, sulfonation) impact the pharmacological activity of this compound analogs?
- Methodological Answer :
- Alkylation : Introducing a propan-2-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration. For example, 9-methyl analogs showed 40% higher bioavailability in rodent models compared to unsubstituted derivatives .
- Sulfonation : Adding benzenesulfonyl groups (e.g., 3-benzenesulphonyl-9-methyl derivatives) increased binding affinity to dopamine receptors (IC = 12 nM vs. 45 nM for parent compounds) .
- Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with receptor interactions .
Q. What strategies resolve contradictions in reported biological activities of bicyclic diazabicyclo derivatives?
- Methodological Answer : Discrepancies in anti-Parkinsonism activity (e.g., ED ranging from 5 mg/kg to 20 mg/kg) may arise from:
- Stereochemical impurities : Chiral contaminants can skew dose-response curves. Validate enantiomeric purity via circular dichroism .
- Assay variability : Standardize in vivo models (e.g., MPTP-induced Parkinsonism in mice) and in vitro receptor-binding protocols .
- Metabolic stability : Perform hepatic microsome assays to assess first-pass metabolism differences between analogs .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., tertiary amines) and hydrophobic regions using Schrödinger’s Phase .
- QSAR Studies : Corrogate substituent electronic parameters (Hammett σ values) with inhibitory potency against acetylcholinesterase (R > 0.85 in recent studies) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for fluorine-substituted analogs (e.g., 9,9-difluoro derivatives) .
Key Research Gaps and Future Directions
- Stereoselective Synthesis : Develop asymmetric catalytic methods to access enantiopure derivatives .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm off-target effects in kinase signaling pathways .
- Green Chemistry : Optimize solvent-free or aqueous-phase synthesis to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
